4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide
Overview
Description
4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. Despite its recreational use, TFMPP has also been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to changes in mood and behavior. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Advantages and Limitations for Lab Experiments
4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It has a narrow therapeutic window, which means that it can be toxic at high doses. It is also difficult to study in vivo due to its psychoactive effects.
Future Directions
There are several future directions for research on 4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Scientific Research Applications
4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of anxiety disorders. Studies have shown that this compound has anxiolytic effects, which means it can reduce anxiety levels in individuals. It has also been studied for its potential use in the treatment of depression and schizophrenia.
properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-13-4-2-3-5-15(13)19-17(22)21-10-8-20(9-11-21)12-14-6-7-16(18)23-14/h2-7H,8-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJLZRUCKZHVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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